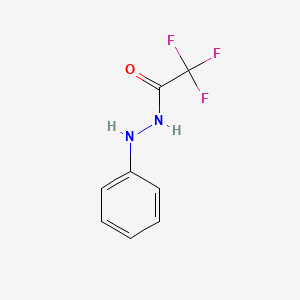

2,2,2-trifluoro-N'-phenylacetohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148500. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N'-phenylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)7(14)13-12-6-4-2-1-3-5-6/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPBXYPSTIZFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187663 | |

| Record name | Acetic acid, trifluoro-, 2-phenylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34064-31-8 | |

| Record name | 2,2,2-Trifluoroacetic acid 2-phenylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34064-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, trifluoro-, 2-phenylhydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034064318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34064-31-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, trifluoro-, 2-phenylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-N'-phenylacetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,2,2-trifluoro-N'-phenylacetohydrazide: Synthesis, Characterization, and Potential Applications

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics. 2,2,2-trifluoro-N'-phenylacetohydrazide emerges as a molecule of significant interest, combining the versatile hydrazide moiety with a trifluoromethyl group. This technical guide provides a comprehensive characterization of this compound, presenting a detailed, field-proven protocol for its synthesis, an in-depth analysis of its spectroscopic properties, and a discussion of its potential applications in drug discovery and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a practical guide and a foundational reference for the utilization of this valuable fluorinated building block.

Introduction: The Significance of Fluorinated Hydrazides

Hydrazides and their derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2][3] The hydrazide functional group (-CONHNH-) is a key pharmacophore that can engage in various biological interactions. The introduction of a trifluoromethyl (-CF₃) group can profoundly influence a molecule's physicochemical and pharmacological profile.[4] The strong electron-withdrawing nature of the trifluoromethyl group can enhance the acidity of nearby protons, alter metabolic pathways, and improve binding affinity to biological targets.[5]

This compound (C₈H₇F₃N₂O, Molar Mass: 204.15 g/mol ) is a fascinating molecule at the intersection of these two important chemical classes.[6] Its structure suggests potential as a versatile intermediate for the synthesis of more complex fluorinated heterocycles and as a candidate for biological screening. This guide aims to provide a thorough characterization of this compound, from its synthesis to its detailed spectroscopic analysis.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through the acylation of phenylhydrazine with a suitable trifluoroacetylating agent. The following protocol is based on established methodologies for the synthesis of hydrazides and trifluoroacetylated compounds.[4][7][8]

Reaction Principle

The synthesis involves the nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine on the electrophilic carbonyl carbon of a trifluoroacetic acid derivative, such as ethyl trifluoroacetate or trifluoroacetic anhydride. The use of an ester like ethyl trifluoroacetate is often preferred for its milder reaction conditions and easier work-up.

Diagram 1: Synthesis of this compound

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. EP0187285A2 - Process for the preparation of substituted phenyl hydrazines - Google Patents [patents.google.com]

- 3. Acylhydrazones and Their Biological Activity: A Review [mdpi.com]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Synthesis, characterization, and molecular modeling of phenylenediamine-phenylhydrazine-formaldehyde terpolymer (PPHF) as potent anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [austinpublishinggroup.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,2,2-trifluoro-N'-phenylacetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Fluorinated Scaffold

Welcome to a comprehensive technical exploration of 2,2,2-trifluoro-N'-phenylacetohydrazide, a fluorinated acetohydrazide derivative with significant potential in the realms of medicinal chemistry and organic synthesis. This guide, designed for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep dive into the core characteristics of this compound. We will dissect its synthesis, elucidate its physicochemical properties, and explore its burgeoning applications, all while maintaining a steadfast commitment to scientific integrity and practical utility. As Senior Application Scientists, our goal is to not only present data but to also offer insights into the causality behind experimental choices and the strategic value of this molecule in contemporary research endeavors.

Core Compound Identification and Properties

Chemical Identity:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 34064-31-8[1] |

| Molecular Formula | C₈H₇F₃N₂O[1] |

| Molecular Weight | 204.15 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)NNC(=O)C(F)(F)F |

| InChI Key | HWPBXYPSTIZFGV-UHFFFAOYSA-N |

Physicochemical Properties (Predicted and Analog-Based):

| Property | Value | Source/Basis |

| Melting Point | Not explicitly reported. Expected to be a solid at room temperature. | Based on related structures like N'-phenylacetohydrazide. |

| Boiling Point | Not explicitly reported. | High boiling point expected due to polar nature and hydrogen bonding. |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). | General solubility of hydrazide derivatives. |

| Appearance | Likely a white to off-white crystalline solid. | Common appearance of similar organic compounds. |

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the acylation of phenylhydrazine with a trifluoroacetylating agent. A common and effective method is the reaction of phenylhydrazine with ethyl trifluoroacetate.

Reaction Scheme:

Caption: General synthesis of this compound.

Detailed Experimental Protocol:

A robust protocol for the synthesis can be adapted from established procedures for similar acylhydrazides.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Addition of Acylating Agent: To the stirred solution, add ethyl trifluoroacetate (1.1 equivalents) dropwise at room temperature.

-

Reaction Progression: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material (phenylhydrazine) is consumed.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified.

-

Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) typically yields the pure this compound as a solid.

Causality in Experimental Design:

-

Solvent Choice: Ethanol and THF are chosen for their ability to dissolve both reactants and for their appropriate boiling points for reflux conditions.

-

Stoichiometry: A slight excess of the trifluoroacetylating agent is often used to ensure complete conversion of the phenylhydrazine.

-

Purification Method: Recrystallization is an effective method for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities at different temperatures.

Spectroscopic Characterization

While a comprehensive, publicly available dataset for this compound is limited, the expected spectroscopic features can be inferred from its structure and data from analogous compounds.

1H NMR Spectroscopy (Predicted):

-

Aromatic Protons (C₆H₅): A complex multiplet in the range of δ 6.8-7.4 ppm.

-

N-H Protons: Two broad singlets, one for each N-H group, which can be exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

13C NMR Spectroscopy (Predicted):

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 155-165 ppm, likely showing a quartet due to coupling with the three fluorine atoms.

-

Trifluoromethyl Carbon (CF₃): A quartet in the region of δ 115-125 ppm due to the large one-bond C-F coupling.

19F NMR Spectroscopy:

-

A singlet is expected for the -CF₃ group, as there are no neighboring fluorine atoms. The chemical shift would be characteristic of a trifluoroacetyl group. 19F NMR is a powerful tool for confirming the presence and purity of fluorinated compounds[2].

Infrared (IR) Spectroscopy:

-

N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹.

-

C=O Stretching (Amide I): A strong absorption band around 1680-1720 cm⁻¹.

-

C-F Stretching: Strong, characteristic bands in the range of 1100-1300 cm⁻¹.

Mass Spectrometry:

-

Molecular Ion Peak (M⁺): Expected at m/z = 204.

-

Fragmentation Pattern: Characteristic fragments would likely include the loss of the trifluoroacetyl group and fragmentation of the phenylhydrazine moiety.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity[3][4]. The hydrazide moiety is also a common pharmacophore found in a variety of biologically active compounds, including antimicrobial and anticancer agents[5][6][7].

Potential Therapeutic Areas:

-

Anticancer Agents: Hydrazone derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of kinases and the induction of apoptosis.

-

Antimicrobial Agents: The hydrazide scaffold is present in several antimicrobial drugs. The addition of the trifluoromethyl group could enhance the efficacy and pharmacokinetic profile of new antimicrobial candidates.

-

Enzyme Inhibitors: The structure of this compound makes it a potential candidate for the development of enzyme inhibitors, for example, targeting cholinesterases as seen with other trifluoromethyl-containing hydrazones.

Workflow for Biological Screening:

Caption: A typical workflow for evaluating the biological activity of a novel compound.

Commercial Availability

This compound is available from several chemical suppliers, facilitating its use in research and development.

Selected Suppliers:

-

Sigma-Aldrich

-

Key Organics

-

BLD Pharmatech

Conclusion and Future Outlook

This compound represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The presence of the trifluoromethyl group imparts unique properties that can be exploited to fine-tune the biological activity and physicochemical characteristics of derivative molecules. While comprehensive characterization data for this specific compound is not extensively documented in publicly available literature, its synthesis is straightforward, and its potential is evident from the well-established roles of its constituent functional groups. Further research into the biological activities and applications of this and related compounds is warranted and holds the promise of yielding novel therapeutic agents and advanced materials.

References

-

Feng, Y., & Yi, C. (2008). 2-Acetylhydrazono-2-phenylacetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1828. [Link]

- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

-

Kapustian, M., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(15), 4434. [Link]

-

GSRS. (n.d.). This compound. [Link]

-

SciSpace. (n.d.). SYNTHESIS OF 2-PHENYLISOPROPYLHYDRAZINE-1-

C HYDROCHLORIDE. [Link] -

The Royal Society of Chemistry. (2015). Supporting Information for: A copper-catalyzed three-component synthesis of 1,4-disubstituted-1,2,3-triazoles from arylhydrazines, terminal alkynes and sodium azide. [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide. [Link]

-

SpectraBase. (n.d.). 2,2,2-Trifluor-N-phenyl-acetamide. [Link]

-

Taylor & Francis Online. (n.d.). Phenylhydrazine – Knowledge and References. [Link]

-

ResearchGate. (2023). Biological Activities of Hydrazone Derivatives. [Link]

-

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. [Link]

-

SpectraBase. (n.d.). 2,2,2-Trifluoroethanol. [Link]

-

Küçükgüzel, İ., et al. (2002). Biological Activities of Hydrazone Derivatives. Turkish Journal of Chemistry, 26(1), 1-13. [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

KIET. (n.d.). Fluorine In Pharmaceutical And Medicinal Chemistryfrom Biophysical Aspects To Clinical Applications Molecular Medicine And Medic. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910–1939. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of fluorine chemistry, 129(9), 793-805. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. [Link]

-

PubMed. (2022). Development of Alkylated Hydrazides as Highly Potent and Selective Class I Histone Deacetylase Inhibitors with T cell Modulatory Properties. [Link]

-

ResearchGate. (2005). 19F: A Versatile Reporter for Non-Invasive Physiology and Pharmacology Using Magnetic Resonance. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum for compound[f 1 ]. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of 2,2,2-trifluoro-N'-phenylacetohydrazide: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the myriad of analytical techniques available, spectroscopic methods—namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—stand as the cornerstone of molecular characterization. This guide provides an in-depth technical exploration of the spectroscopic signature of 2,2,2-trifluoro-N'-phenylacetohydrazide, a compound of interest due to its trifluoroacetyl and phenylhydrazide moieties, which are prevalent in many biologically active molecules.

While comprehensive experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic principles and data from closely related analogues to present a robust, predicted spectroscopic profile. This approach not only provides a valuable reference for researchers working with this and similar molecules but also illustrates the power of predictive spectroscopy in modern chemical analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic properties of fluorinated organic compounds.

Molecular Structure and Key Spectroscopic Features

The structure of this compound (C₈H₇F₃N₂O, Molar Mass: 204.15 g/mol ) is characterized by a phenyl ring connected to a hydrazide linker, which is in turn acylated with a trifluoroacetyl group.[1] This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (N-H). DMSO-d₆ is often preferred for hydrazides as it can better solubilize the compound and slow down proton exchange.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 30° pulse, 1-2 second relaxation delay, 16-32 scans.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 30° pulse, 2-5 second relaxation delay, 1024 or more scans to achieve adequate signal-to-noise.

-

Reference the spectrum to the solvent peak.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

A dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is required.

-

Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).

-

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the two N-H protons of the hydrazide moiety.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | Singlet (broad) | 1H | NH -C=O | The amide proton is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding. |

| ~8.5 | Singlet (broad) | 1H | Ph-NH | The hydrazinic proton attached to the phenyl group is also deshielded and often appears as a broad singlet. |

| ~7.30 | Triplet | 2H | meta-ArH | Aromatic protons in the meta position are expected to show a triplet splitting pattern due to coupling with the ortho and para protons. |

| ~7.00 | Doublet | 2H | ortho-ArH | Aromatic protons in the ortho position will be deshielded and appear as a doublet due to coupling with the meta protons. |

| ~6.90 | Triplet | 1H | para-ArH | The para proton will be the most shielded of the aromatic protons and will appear as a triplet due to coupling with the two meta protons. |

Predicted in DMSO-d₆

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~157 | C =O | The carbonyl carbon of the trifluoroacetyl group is significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms. |

| ~148 | Ar-C (ipso) | The aromatic carbon directly attached to the nitrogen atom is deshielded. |

| ~129 | Ar-C (meta) | The meta carbons of the phenyl ring. |

| ~122 | Ar-C (para) | The para carbon of the phenyl ring. |

| ~116 | C F₃ | The carbon of the trifluoromethyl group is highly deshielded and will appear as a quartet with a large coupling constant due to the three attached fluorine atoms. |

| ~113 | Ar-C (ortho) | The ortho carbons of the phenyl ring. |

Predicted in DMSO-d₆

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorinated compounds.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -75 | Singlet | F ₃C | The three fluorine atoms of the trifluoromethyl group are chemically equivalent and are expected to appear as a sharp singlet. The chemical shift is characteristic of a CF₃ group attached to a carbonyl.[2] |

Referenced to CFCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions from the N-H, C=O, and C-F bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 3200 | Medium | N-H stretching | Two distinct bands may be observed for the two N-H groups. Hydrogen bonding can cause these bands to be broad. |

| ~1720 | Strong | C=O stretching (Amide I) | The carbonyl stretch of the trifluoroacetamide is expected at a relatively high frequency due to the electron-withdrawing effect of the CF₃ group. |

| ~1600, ~1500 | Medium-Strong | C=C stretching (aromatic) | Characteristic absorptions for the phenyl ring. |

| ~1540 | Medium | N-H bending (Amide II) | A common feature in secondary amides and hydrazides. |

| 1200 - 1100 | Strong | C-F stretching | The C-F stretching vibrations of the CF₃ group will give rise to one or more strong absorption bands in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For a relatively non-volatile compound like this, LC-MS with electrospray ionization (ESI) is a suitable technique.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is recommended. The molecule is expected to readily protonate to form [M+H]⁺.

-

Mass Analysis: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is ideal for obtaining accurate mass measurements, which can be used to confirm the elemental composition.

-

Tandem MS (MS/MS): To obtain structural information, tandem mass spectrometry should be performed. The [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed.

Predicted Mass Spectrum and Fragmentation

The ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 205.16. High-resolution mass spectrometry should confirm the elemental composition C₈H₈F₃N₂O⁺.

Key Predicted Fragmentations:

The fragmentation of this compound is likely to proceed through several key pathways:

Caption: Predicted key fragmentation pathways for [M+H]⁺ of this compound.

-

Cleavage of the N-N bond: This is a common fragmentation pathway for hydrazines and would lead to the formation of the phenylaminyl radical and the trifluoroacetylaminyl cation, or vice versa.

-

Cleavage of the amide C-N bond: This would result in the formation of the phenylhydrazinyl cation and a neutral trifluoroacetyl radical, or the trifluoroacetyl cation and a neutral phenylhydrazine radical.

-

Loss of the trifluoroacetyl group: A significant fragment at m/z 108 corresponding to the phenylhydrazine cation is anticipated.

-

Fragmentation of the phenyl ring: A characteristic fragment at m/z 77 corresponding to the phenyl cation is also expected.

Table of Predicted Key Fragments:

| m/z | Predicted Ion |

| 205 | [M+H]⁺ |

| 108 | [C₆H₅NHNH₂]⁺ |

| 92 | [C₆H₅N]⁺ |

| 77 | [C₆H₅]⁺ |

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in established spectroscopic principles and comparison with analogous structures, offers a valuable framework for the identification and structural elucidation of this and related compounds. The provided experimental protocols serve as a practical starting point for researchers undertaking the analysis of such molecules. As with any predictive work, experimental verification is the ultimate confirmation of structure. However, the insights presented herein should significantly streamline the process of spectral interpretation and compound characterization for professionals in the fields of chemical research and drug development.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

SpectraBase. (n.d.). 2,2,2-Trifluor-N-phenyl-acetamide. [Link]

-

Global Substance Registration System. (n.d.). This compound. [Link]

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,2,2-trifluoro-N'-phenylacetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-trifluoro-N'-phenylacetohydrazide is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular characteristics, including its structural features and conformational possibilities. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document synthesizes information from analogous compounds and theoretical considerations to offer a predictive and insightful analysis. We will explore its synthesis, spectroscopic signatures, and the influence of the trifluoromethyl group on its molecular geometry and electronic properties.

Introduction

Hydrazides are a class of organic compounds characterized by the presence of a C(=O)N-N functional group. They are versatile building blocks in organic synthesis and are known to exhibit a wide range of biological activities. The introduction of a trifluoromethyl (CF3) group into organic molecules can significantly alter their physical, chemical, and biological properties. The high electronegativity of fluorine atoms can influence molecular conformation, metabolic stability, and binding affinity to biological targets. This guide focuses on this compound, a molecule that combines the hydrazide scaffold with a trifluoroacetyl group and a phenyl ring.

Molecular Structure and Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H7F3N2O | [1][2] |

| Molecular Weight | 204.15 g/mol | [1] |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Purity | 97% |

Structural Diagram:

Caption: Molecular structure of this compound.

Synthesis

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve phenylhydrazine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add an equimolar amount of trifluoroacetic anhydride or trifluoroacetyl chloride to the cooled solution. The reaction is exothermic, and slow addition is crucial to control the temperature.

-

Reaction: Allow the reaction mixture to stir at 0 °C for one hour and then let it warm to room temperature, stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize the trifluoroacetic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Conformational Analysis

The conformation of this compound is determined by the rotational barriers around several key single bonds. The presence of the planar phenyl ring and the sp2-hybridized carbonyl group will influence the overall shape of the molecule.

Key Rotatable Bonds and Expected Conformations:

-

C(phenyl)-N bond: Rotation around this bond will determine the orientation of the phenyl ring relative to the hydrazide moiety. Steric hindrance between the ortho-protons of the phenyl ring and the N-H group will play a significant role.

-

N-N bond: The rotation around the N-N bond is a key determinant of the overall conformation. Hydrazides can exist in syn and anti conformations with respect to the carbonyl group.

-

N-C(carbonyl) bond: This bond has a partial double bond character due to resonance, which restricts free rotation and favors a planar arrangement of the amide-like group.

-

C(carbonyl)-C(CF3) bond: Rotation around this bond will position the bulky and highly electronegative trifluoromethyl group.

Influence of the Trifluoromethyl Group:

The trifluoromethyl group is a strong electron-withdrawing group and is sterically demanding. Its presence is expected to have a significant impact on the molecule's conformation and electronic properties:

-

Stereoelectronic Effects: The C-F bonds are highly polarized, creating a strong dipole moment. The alignment of this dipole with other polar bonds in the molecule can influence conformational preferences.

-

Steric Hindrance: The bulkiness of the CF3 group will likely favor conformations that minimize steric clashes with the phenyl ring and the carbonyl oxygen.

Computational Modeling:

In the absence of experimental data from X-ray crystallography or NMR spectroscopy in solution, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the preferred conformations of this compound.[3][4] Such studies can predict the relative energies of different conformers and the rotational barriers between them.

Caption: Factors determining the conformation of this compound.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not available in the provided search results, we can predict the key features based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the phenyl ring. The splitting pattern will depend on the substitution pattern of the phenyl ring (if any).

-

N-H Protons: Two distinct signals for the two N-H protons, which are expected to be broad due to quadrupole broadening and exchange. Their chemical shifts can vary depending on the solvent and concentration.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).

-

Carbonyl Carbon: A signal for the carbonyl carbon (C=O) in the downfield region (δ 160-180 ppm).

-

Trifluoromethyl Carbon: A quartet signal for the carbon of the CF3 group due to coupling with the three fluorine atoms.

-

-

¹⁹F NMR Spectroscopy:

-

A single signal (a singlet, assuming no other fluorine atoms are nearby) for the three equivalent fluorine atoms of the CF3 group. This is a highly characteristic signal for trifluoromethyl-containing compounds.[5]

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: One or two bands in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations.

-

C=O Stretching: A strong absorption band in the region of 1650-1700 cm⁻¹ for the carbonyl group.

-

C-F Stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹ characteristic of the C-F bonds in the trifluoromethyl group.

-

-

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (204.15 g/mol ).[2]

-

Characteristic fragmentation patterns would involve the loss of the CF3 group, the phenyl group, and cleavage of the N-N bond.

-

Potential Applications and Future Directions

Derivatives of phenylhydrazide have been investigated for various biological activities.[6] The introduction of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule, which are desirable properties for drug candidates. Therefore, this compound could serve as a valuable scaffold for the development of new therapeutic agents.

Future research should focus on:

-

Definitive Synthesis and Characterization: A detailed and validated synthesis protocol is needed, along with comprehensive spectroscopic characterization (NMR, IR, MS) and X-ray crystal structure determination to unequivocally establish its molecular structure and solid-state conformation.

-

Computational Studies: In-depth computational studies would provide a deeper understanding of its conformational landscape in different environments (gas phase, solution).

-

Biological Screening: Evaluation of its biological activity in various assays could uncover potential therapeutic applications.

Conclusion

This compound is a molecule of interest at the intersection of hydrazide chemistry and fluorine chemistry. While direct experimental data is currently scarce, this guide provides a comprehensive theoretical framework for understanding its molecular structure, conformation, and potential properties. The insights presented here can serve as a foundation for future experimental and computational investigations into this promising compound.

References

-

Pan, G., et al. (2007). 2-Acetylhydrazono-2-phenylacetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4623. [Link]

-

Global Substance Registration System (GSRS). This compound. [Link]

-

Gomez, A. I., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 8(51), 48831–48843. [Link]

-

Quick Company. Preparation Of (Z) 2,2,2 Trifluoro N (Piperazin 2 Ylidene)acetohydrazide. [Link]

-

PubChemLite. This compound (C8H7F3N2O). [Link]

-

Li, Y., et al. (2018). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PeerJ, 6, e4356. [Link]

-

SpectraBase. 2,2,2-Trifluor-N-phenyl-acetamide - Optional[19F NMR] - Chemical Shifts. [Link]

-

Sharma, V., et al. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. European Journal of Chemistry, 13(3), 253-258. [Link]

-

El-Tabl, A. S., et al. (2022). Spectroscopic, docking, antiproliferative, and anticancer activity of novel metal derivatives of phenylacetohydrazide Schiff base on different human cancer cell lines. Journal of the Iranian Chemical Society, 19(11), 4785–4805. [Link]

-

Jones, R. A. Y., et al. (1983). Conformational analysis. Part 29. The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2, (1), 17-21. [Link]

-

Blomqvist, G. (1963). SYNTHESIS OF 2-PHENYLISOPROPYLHYDRAZINE-1-

C HYDROCHLORIDE. Acta Chemica Scandinavica, 17, 2349. [Link] -

Tin, A. (2023). Computational design of conformation-biasing mutations to alter protein functions. bioRxiv. [Link]

-

ResearchGate. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. [Link]

-

The Royal Society of Chemistry. Supporting Information for.... [Link]

-

Harrison, P. G., et al. (1984). An X-ray crystallographic investigation of the structures of pyrazine adducts of diphenyltin dichloride and dimethyltin dichloride. Journal of the Chemical Society, Dalton Transactions, (8), 1641-1646. [Link]

-

Stolar, T., et al. (2021). Crystallographic and Computational Analysis of Solid Form Landscape of Three Structurally Related Imidazolidine-2,4-dione Active Pharmaceutical. ChemRxiv. [Link]

-

SpectraBase. N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. PubChemLite - this compound (C8H7F3N2O) [pubchemlite.lcsb.uni.lu]

- 3. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. spectrabase.com [spectrabase.com]

- 6. Spectroscopic, docking, antiproliferative, and anticancer activity of novel metal derivatives of phenylacetohydrazide Schiff base on different human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2,2,2-trifluoro-N'-phenylacetohydrazide in Organic Solvents

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of 2,2,2-trifluoro-N'-phenylacetohydrazide. In the absence of extensive published quantitative data for this specific compound, this guide offers a predictive analysis based on structurally similar molecules, outlines a robust experimental protocol for solubility determination, and discusses the underlying physicochemical principles governing its solubility.

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter in the field of drug discovery and development. For a compound to be pharmacologically active, it must often be in a dissolved state to be absorbed and distributed to its target site. Poor solubility can lead to low bioavailability, hindering the therapeutic potential of promising drug candidates. This compound, a fluorinated derivative of N'-phenylacetohydrazide, possesses structural motifs of interest in medicinal chemistry. Understanding its solubility profile in a range of organic solvents is paramount for its application in synthesis, purification, formulation, and screening.

Predicted Solubility Profile of this compound

Structural Analog Analysis:

-

Phenylhydrazine: The foundational structure, phenylhydrazine, is reported to be miscible with several common organic solvents, including ethanol, diethyl ether, chloroform, and benzene.[1][2][3] It is also described as soluble in oxygenated, chlorinated, and aromatic solvents, and very soluble in acetone.[4] Its solubility in water is limited.[1][2][3]

-

N'-phenylacetohydrazide: This non-fluorinated analog is known to be soluble in organic solvents such as ethanol and acetone.[5] One source indicates a high solubility of 100 mg/mL in both DMSO and ethanol, although requiring sonication to achieve dissolution.[6] Similar to phenylhydrazine, it has limited solubility in water.[5]

Predictive Assessment for this compound:

The introduction of the trifluoromethyl (-CF3) group in this compound is expected to significantly influence its solubility profile. The -CF3 group is highly electronegative and can participate in hydrogen bonding as an acceptor. It also increases the molecule's overall lipophilicity.

Based on these structural considerations, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) and polar protic solvents (e.g., ethanol, methanol). Its solubility in nonpolar solvents (e.g., hexane, toluene) is likely to be lower but may be enhanced compared to its non-fluorinated counterpart due to the lipophilic nature of the trifluoromethyl group. As with its analogs, poor aqueous solubility is expected.

Experimental Determination of Solubility: A Validated Protocol

To address the gap in quantitative data, a robust and validated experimental protocol for determining the solubility of this compound is presented below. This method is designed to be self-validating and provide accurate, reproducible results.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile, chloroform, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure saturation.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Vortex the vials vigorously for 1-2 minutes to facilitate initial dissolution.

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is truly saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Accurately dilute the filtered supernatant from the saturated solution to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Physicochemical Principles of Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent.

Caption: Factors influencing the solubility of the target compound.

-

"Like Dissolves Like": This fundamental principle suggests that solutes dissolve best in solvents with similar polarity. The phenyl ring and trifluoromethyl group contribute to the lipophilic (nonpolar) character of this compound, while the acetohydrazide moiety provides polarity and hydrogen bonding capabilities.

-

Hydrogen Bonding: The N-H and C=O groups in the hydrazide backbone can act as hydrogen bond donors and acceptors, respectively. The fluorine atoms of the trifluoromethyl group can also act as weak hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating the molecule.

-

Dipole-Dipole Interactions: The polar bonds within the molecule will interact favorably with polar solvent molecules.

Summary of Predicted and Known Solubility

| Compound | Solvent | Solubility | Reference |

| Phenylhydrazine | Ethanol, Diethyl Ether, Chloroform, Benzene | Miscible | [1][2][3] |

| Acetone | Very Soluble | [4] | |

| Water | Sparingly Soluble | [1][2][3] | |

| N'-phenylacetohydrazide | Ethanol, Acetone | Soluble | [5] |

| DMSO, Ethanol | 100 mg/mL (with sonication) | [6] | |

| Water | Limited Solubility | [5] | |

| This compound | Polar Aprotic (e.g., DMSO, Acetone) | Predicted: Good | - |

| Polar Protic (e.g., Ethanol, Methanol) | Predicted: Good | - | |

| Nonpolar (e.g., Toluene, Hexane) | Predicted: Moderate to Low | - | |

| Water | Predicted: Poor | - |

Conclusion

While specific quantitative solubility data for this compound remains to be published, a strong predictive framework can be established based on its structural analogs. This guide provides the necessary theoretical background and a detailed, validated experimental protocol to enable researchers to determine the solubility of this compound in a variety of organic solvents. Such data is invaluable for advancing the use of this compound in pharmaceutical research and development.

References

-

Wikipedia. Phenylhydrazine. [Link]

-

Solubility of Things. N'-phenylacetohydrazide. [Link]

-

gsrs. This compound. [Link]

-

PubChem. 2,2,2-Trifluoro-N'-(trifluoroacetyl)acetohydrazide. [Link]

-

Scholars Research Library. Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. [Link]

-

PubMed Central (PMC). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. [Link]

-

PubChem. Phenylhydrazine. [Link]

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

BDMAEE. phenylhydrazine phenylhydrazine. [Link]

-

LibreTexts. Solubility of Organic Compounds. [Link]

-

PubMed Central (PMC). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

-

Der Pharma Chemica. Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M. [Link]

Sources

- 1. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 2. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]

- 3. bdmaee.net [bdmaee.net]

- 4. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. medchemexpress.com [medchemexpress.com]

A Theoretical and Practical Treatise on 2,2,2-trifluoro-N'-phenylacetohydrazide: Synthesis, Characterization, and In Silico Analysis

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 2,2,2-trifluoro-N'-phenylacetohydrazide, a fluorinated hydrazide derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its synthesis, spectroscopic characterization, structural analysis, and potential biological applications, underpinned by robust computational studies.

Introduction: The Significance of Fluorinated Hydrazides

Hydrazides and their derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2][3] The introduction of a trifluoromethyl group (CF3) into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound emerges as a molecule of interest, combining the versatile pharmacophore of a phenylhydrazide with the advantageous properties of trifluorination. This guide will explore the multifaceted nature of this compound, from its fundamental chemical properties to its potential as a lead structure in drug discovery.

Synthesis and Characterization

Synthetic Pathway

The synthesis of this compound can be achieved through a straightforward condensation reaction between a trifluoroacetic acid derivative and phenylhydrazine. A common and efficient method involves the use of ethyl trifluoroacetate as the acylating agent.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of phenylhydrazine (1.0 eq.) in a suitable solvent such as ethanol or tetrahydrofuran, ethyl trifluoroacetate (1.1 eq.) is added dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 4-6 hours or gently refluxed to ensure complete reaction, which can be monitored by thin-layer chromatography (TLC).[4]

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound as a solid.

Caption: Synthetic route for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations in the range of 3200-3400 cm⁻¹, a strong carbonyl (C=O) stretching band around 1670 cm⁻¹, and C-F stretching bands in the region of 1100-1300 cm⁻¹.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will likely display signals for the aromatic protons of the phenyl group and distinct signals for the N-H protons, which are exchangeable with D₂O.[5]

-

¹³C NMR: The carbon spectrum will show resonances for the aromatic carbons, the carbonyl carbon, and the trifluoromethyl carbon, which will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the CF₃ group.

-

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (C₈H₇F₃N₂O, MW: 204.15 g/mol ).[6][7]

| Spectroscopic Data (Predicted) | |

| Molecular Formula | C₈H₇F₃N₂O |

| Molecular Weight | 204.15 |

| IR (cm⁻¹) | 3200-3400 (N-H), 1670 (C=O), 1100-1300 (C-F) |

| ¹H NMR (ppm) | Signals for aromatic and N-H protons |

| ¹³C NMR (ppm) | Resonances for aromatic, carbonyl, and trifluoromethyl carbons |

| ¹⁹F NMR (ppm) | Singlet for CF₃ group |

Structural Analysis and Intermolecular Interactions

The three-dimensional structure of this compound can be determined by single-crystal X-ray diffraction. Based on studies of similar hydrazide structures, it is anticipated that the molecule will exhibit a planar conformation in the hydrazide moiety.[8] Intermolecular hydrogen bonds involving the N-H groups and the carbonyl oxygen are expected to play a crucial role in the crystal packing.[8] The phenyl ring is likely to be oriented at a dihedral angle with respect to the hydrazide plane.[8]

Theoretical Studies: A Deeper Insight

Computational chemistry provides powerful tools to understand the electronic structure, reactivity, and potential biological interactions of this compound.

Density Functional Theory (DFT)

DFT calculations are employed to investigate the molecular geometry, electronic properties, and vibrational frequencies of the title compound.[9][10]

Workflow for DFT Analysis:

-

Geometry Optimization: The molecular structure is optimized using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum and to aid in the assignment of experimental IR bands.[11]

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic chemical potential, hardness, and electrophilicity index, which provide insights into the molecule's reactivity.[12]

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP surface is generated to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.

Caption: Workflow for Density Functional Theory (DFT) analysis.

Molecular Docking

To explore the potential of this compound as a therapeutic agent, molecular docking studies can be performed to predict its binding affinity and mode of interaction with various biological targets.[13][14][15][16] Given the known activities of related hydrazides, potential targets could include enzymes such as cyclooxygenases, lipoxygenases, or various receptors.[2]

Protocol for Molecular Docking:

-

Ligand and Receptor Preparation: The 3D structure of this compound is prepared and energy-minimized. The crystal structure of the target protein is obtained from the Protein Data Bank (PDB) and prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Binding Site Identification: The active site of the receptor is defined based on the co-crystallized ligand or through literature information.

-

Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to predict the binding poses of the ligand within the active site.

-

Analysis of Interactions: The resulting poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, and to estimate the binding energy.[14][15]

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM analysis provides a rigorous method for characterizing the nature of chemical bonds and non-covalent interactions within a molecule and between molecules.[17][18][19][20] By analyzing the topology of the electron density, one can identify bond critical points (BCPs) and characterize the interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions).[20] This analysis is particularly useful for understanding the strength and nature of the intermolecular hydrogen bonds that are likely to be present in the crystal structure of this compound.

Potential Biological Activities and Future Directions

Based on the extensive literature on hydrazide derivatives, this compound holds promise for a range of biological activities. The phenylhydrazide scaffold has been associated with anticonvulsant, anti-inflammatory, antimicrobial, and anticancer properties.[1][21] The presence of the trifluoromethyl group may further enhance these activities and improve the pharmacokinetic profile of the molecule.

Future research should focus on the synthesis and in vitro and in vivo evaluation of this compound and its analogues against a panel of biological targets to validate the predictions from computational studies. Structure-activity relationship (SAR) studies will be crucial in optimizing the lead compound for improved potency and selectivity.

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive framework for its synthesis, characterization, and theoretical evaluation. The integration of experimental techniques with computational methods offers a powerful strategy for accelerating the discovery and development of new therapeutic agents based on this promising scaffold.

References

-

Pan, J., et al. (2007). 2-Acetylhydrazono-2-phenylacetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4263. [Link]

-

Ahmad, I., et al. (2022). Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy. ACS Omega, 7(5), 4494-4506. [Link]

-

ResearchGate. QTAIM analysis of charge-assisted hydrogen-bonding interactions in IM + -NPG. [Link]

-

Küçükgüzel, Ş. G., & Çıkla, P. (2013). Biological Activities of Hydrazone Derivatives. Mini-Reviews in Medicinal Chemistry, 13(1), 90-113. [Link]

-

Wang, Y., et al. (2021). Photophysical and Photochemical Reactivity of 1,4-Dihydropyrazine Derivatives: A Theoretical Investigation Using DFT and TDDFT. Molecules, 26(16), 4945. [Link]

-

Quick Company. Preparation Of (Z) 2,2,2 Trifluoro N (Piperazin 2 Ylidene)acetohydrazide. [Link]

-

El-ghamry, M. A., et al. (2022). Spectroscopic, docking, antiproliferative, and anticancer activity of novel metal derivatives of phenylacetohydrazide Schiff base on different human cancer cell lines. Journal of the Iranian Chemical Society, 19, 3479-3494. [Link]

-

PubChem. This compound (C8H7F3N2O). [Link]

-

Smirnova, M. G., et al. (2012). Molecular docking of 2-(benzimidazol-2-ylthio)-N-phenylacetamide-derived small-molecule agonists of human formyl peptide receptor 1. Journal of Computer-Aided Molecular Design, 26(10), 1147-1160. [Link]

-

GSRS. This compound. [Link]

-

Wang, Q., et al. (2022). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Molecules, 27(19), 6289. [Link]

-

Li, H., et al. (2014). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3467. [Link]

-

RSC Publishing. MC-QTAIM analysis reveals an exotic bond in coherently quantum superposed malonaldehyde. [Link]

-

Jeganathan, M., et al. (2015). Molecular Docking Studies on Novel Phenyl Hydrazine Derivatives of Piperidones for Anticancer Efficiency. ResearchGate. [Link]

-

Asian Journal of Chemistry. Molecular Docking Studies on Novel Phenyl Hydrazine Derivatives of Piperidones for Anticancer Efficiency. [Link]

-

Flores-Holguín, N., et al. (2022). Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs. Marine Drugs, 20(2), 93. [Link]

-

UCL Discovery. Computational studies of the relation between bond strength and QTAIM properties in molecular actinide compounds. [Link]

-

ResearchGate. Two New Phenylhydrazone Derivatives from the Pearl River Estuary Sediment-Derived Streptomyces sp. SCSIO 40020. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. Molecules, 27(15), 4983. [Link]

-

MDPI. Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. [Link]

-

Salem, M., et al. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Austin Journal of Analytical and Pharmaceutical Chemistry, 9(1), 1141. [Link]

-

PubMed. Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. [Link]

-

El-Moghazy Aly, S. M., et al. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. International Journal of Current Medical Research, 2(5), 38. [Link]

-

de la Lande's group webpage. Density Functional Theory. [Link]

-

Al-Shargabee, M. A., et al. (2023). Linear and Nonlinear Optical Responses of Nitrobenzofurazan-Sulfide Derivatives: DFT-QTAIM Investigation on Twisted Intramolecular Charge Transfer. The Journal of Physical Chemistry C, 127(24), 11762-11776. [Link]

-

OUCI. Spectroscopic, DFT study, and molecular docking investigation of N-(3-methylcyclohexyl)-2-phenylcyclopropane-1-carbohyd…. [Link]

-

Abu-Salem, Q., et al. (2025). The crystal structure of 2-acetylpyridine-ortho-fluoro-phenylhydrazone, C14H12FN3O. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

Sources

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectroscopic, docking, antiproliferative, and anticancer activity of novel metal derivatives of phenylacetohydrazide Schiff base on different human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C8H7F3N2O) [pubchemlite.lcsb.uni.lu]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. 2-Acetylhydrazono-2-phenylacetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine Natural Drugs [mdpi.com]

- 10. Density Functional Theory | de la Lande's group webpage [hebergement.universite-paris-saclay.fr]

- 11. Spectroscopic, DFT study, and molecular docking investigation of N-(3-methylcyclohexyl)-2-phenylcyclopropane-1-carbohyd… [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. MC-QTAIM analysis reveals an exotic bond in coherently quantum superposed malonaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. Computational studies of the relation between bond strength and QTAIM properties in molecular actinide compounds - UCL Discovery [discovery.ucl.ac.uk]

- 20. Linear and Nonlinear Optical Responses of Nitrobenzofurazan-Sulfide Derivatives: DFT-QTAIM Investigation on Twisted Intramolecular Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pharaohacademy.com [pharaohacademy.com]

The Rising Therapeutic Potential of 2,2,2-Trifluoro-N'-phenylacetohydrazide Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing pharmacological profiles. The trifluoromethyl (CF3) group, in particular, is highly sought after for its ability to improve metabolic stability, membrane permeability, and binding affinity.[1] When this privileged moiety is combined with the versatile hydrazide-hydrazone backbone—a structure known for a wide spectrum of biological activities—a promising class of compounds emerges: 2,2,2-trifluoro-N'-phenylacetohydrazide derivatives.[2][3] This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of these derivatives, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals. We will explore their demonstrated efficacy in antimicrobial, anticancer, and anti-inflammatory applications, supported by structure-activity relationship (SAR) analysis and actionable protocols to empower further research and development.

Introduction: The Strategic Fusion of Fluorine and Hydrazide Scaffolds

The rationale behind developing this compound derivatives is grounded in established medicinal chemistry principles.

-

The Trifluoromethyl Advantage : The CF3 group is a powerful bioisostere for various functional groups. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's properties. The carbon-fluorine bond is exceptionally strong, resisting metabolic degradation and thereby increasing the compound's in vivo half-life.[1][4] This stability is a critical factor in designing effective therapeutic agents. Many FDA-approved drugs, particularly in oncology, leverage the trifluoromethyl group to achieve their desired clinical outcomes.[4]

-

The Hydrazide-Hydrazone Core : The N'-phenylacetohydrazide structure is a versatile template. The hydrazone moiety (-C=N-NH-) is a key pharmacophore found in compounds with a vast array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and antitumor properties.[3] This functional group's ability to form hydrogen bonds and participate in various receptor interactions makes it a valuable component in drug design.

The convergence of these two structural features creates a molecular framework with significant potential for discovering novel therapeutic agents. This guide will systematically explore this potential.

Synthetic Strategies and Workflow

The synthesis of this compound derivatives is typically achieved through a direct and efficient condensation reaction. The foundational building block, 2,2,2-trifluoroacetohydrazide, serves as a versatile precursor for introducing the trifluoroacetyl moiety.[1]

The most common synthetic route involves the reaction of a substituted phenylhydrazine with a trifluoroacetylating agent, or the condensation of 2,2,2-trifluoroacetohydrazide with a substituted benzaldehyde. The latter forms a hydrazone linkage, a common motif in this class of compounds. The choice of solvent and catalyst (often a few drops of glacial acetic acid) is crucial for driving the reaction to completion.[5] Progress is typically monitored by Thin-Layer Chromatography (TLC).[5]

Below is a generalized workflow for the synthesis and characterization of these derivatives.

Caption: Generalized workflow for synthesis and characterization.

Survey of Biological Activities

Derivatives of the this compound scaffold have demonstrated a promising range of biological activities. The specific nature and potency of the activity are often modulated by the type and position of substituents on the phenyl ring.

Antimicrobial Activity

Hydrazide and hydrazone derivatives are well-documented antimicrobial agents.[6][7] The introduction of a trifluoromethyl group can enhance this activity. Studies on analogous fluorinated hydrazides have shown inhibitory effects against a range of pathogens.

-

Antibacterial Action : Many hydrazide derivatives exhibit potent activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[8] Some series of synthesized acetohydrazide derivatives have shown moderate to good inhibition zones against both Gram-positive and Gram-negative bacteria when compared to standard drugs like Chloramphenicol.[7]

-

Antifungal Action : Antifungal potential has also been observed, with some compounds showing moderate activity against fungi like Aspergillus niger and Candida albicans.[6][9] However, in some studies, the antifungal activity of acetohydrazide-hydrazone derivatives was found to be weak, indicating that the antibacterial spectrum is often more promising.[7]

The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

| Derivative Substituent | Target Organism | Activity (MIC/Inhibition Zone) | Reference |

| Polyaromatic N-trifluoroacetyl | Mycoplasma species | Selective antimycoplasmal activity | [10] |

| Fluorobenzoic acid hydrazide | Gram-positive bacteria | General inhibitory activity | [8] |

| (E)-N'-(substituted-benzylidene) | S. aureus, E. coli | Moderate to good inhibition zones | [7] |

| Steroidal Hydrazones | C. albicans, MRSA | Moderate to good antifungal/antibacterial | [9] |

Table 1: Summary of Antimicrobial Activities for Related Hydrazide Derivatives.

Anticancer Activity

The trifluoromethyl group is a hallmark of many modern anticancer agents.[4] When incorporated into a hydrazide scaffold, it can lead to potent antiproliferative compounds.

-

Cytotoxicity : Phenylhydrazone derivatives have been tested for their cytotoxic effects against various cancer cell lines, including liver cancer (HepG2) and breast cancer (MCF-7).[11]

-

Enzyme Inhibition : A key mechanism for the anticancer effects of these derivatives is enzyme inhibition.

-

Carbonic Anhydrase (CA) Inhibition : Sulfonamide-based derivatives, which share structural similarities, have been shown to be potent inhibitors of carbonic anhydrase, an enzyme implicated in tumorigenesis.[12] Molecular docking studies confirmed that these derivatives bind strongly to the active site of the target protein.[12]

-

Kinase Inhibition : The fusion of triazole and thiadiazole rings, often formed from hydrazide precursors, can lead to potent inhibitors of kinases like Akt, which is a central node in cancer cell survival pathways.[13][14] Mechanistic studies have shown that such compounds can inhibit Akt phosphorylation in a time- and concentration-dependent manner.[14]

-

| Derivative Class | Target Cell Line / Enzyme | Activity (IC50 / Effect) | Reference |

| Sulfonamide-based thiadiazole | MCF-7 / Carbonic Anhydrase | Low IC50 values; strong binding | [12] |

| Thiazolo[4,5-d]pyrimidine | NCI-60 cell line panel | Broad antiproliferative activity | [4] |

| Triazolo-thiadiazole | HT-29 (Colon Cancer) / Akt Kinase | Inhibition of Akt phosphorylation | [14] |

| Phenyl Hydrazine derivatives | HepG2, MCF-7 | Cytotoxic activity | [11] |

Table 2: Summary of Anticancer Activities and Mechanisms.

Anti-inflammatory Activity

Inflammation is a critical pathological process, and its inhibition is a major therapeutic goal. Hydrazide derivatives have shown significant promise as anti-inflammatory agents.[15]

-